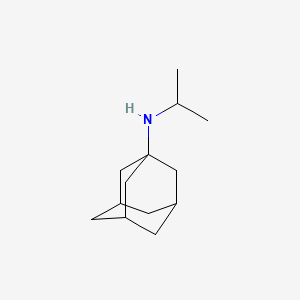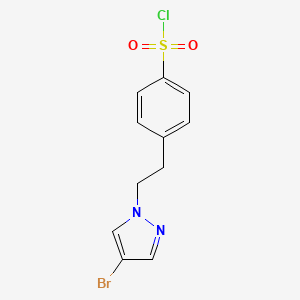
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is significant due to its diverse applications in medicinal chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-amino-3-methyl-4H-imidazol-5-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones with amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods
Industrial production methods for imidazol-4-ones, including this compound, often involve large-scale oxidative condensation reactions. These methods are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include diketones from oxidation, alcohols from reduction, and various substituted imidazoles from nucleophilic substitution .
Scientific Research Applications
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in biological processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and fluorescent protein chromophores.
Mechanism of Action
The mechanism of action of 4-acetyl-2-amino-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with nucleic acids, and participate in signaling pathways. These interactions are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazol-4-ones and imidazol-2-ones, which share the imidazole ring structure but differ in the position of the carbonyl group and substituents .
Uniqueness
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c1-3(10)4-5(11)8-6(7)9(4)2/h4H,1-2H3,(H2,7,8,11) |
InChI Key |
HNQGPOSVJRUACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)N=C(N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)





![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)


![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)


